molecular formula C8H9N3O3 B2449305 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1378523-07-9

5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B2449305
CAS No.: 1378523-07-9
M. Wt: 195.178
InChI Key: COQPSQFVYJZSAL-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core

Properties

IUPAC Name

5-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-10-2-3-11-6(7(10)12)4-5(9-11)8(13)14/h4H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQPSQFVYJZSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=CC(=N2)C(=O)O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with suitable electrophiles, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit antimicrobial properties. Studies have shown that 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid can inhibit the growth of various bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.

Analgesic Effects
Preliminary studies indicate that this compound may possess analgesic properties. By modulating pain pathways, it could serve as a basis for developing new pain management therapies.

Agricultural Science

Pesticide Development
The unique structure of this compound suggests potential use as a pesticide or herbicide. Research into its efficacy against specific plant pathogens could lead to the development of eco-friendly agricultural chemicals.

Plant Growth Regulation
There is ongoing research into the effects of this compound on plant growth and development. It may act as a growth regulator, promoting or inhibiting growth depending on concentration and application method.

Material Science

Polymer Chemistry
The compound's unique chemical structure allows it to be explored as a monomer in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties or introduce new functionalities.

Nanotechnology Applications
Research has also suggested potential applications in nanotechnology. The compound could be used to modify nanoparticles or nanocomposites for improved performance in various applications such as drug delivery systems or sensors.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings Summary
Antimicrobial Activity Demonstrated inhibition of bacterial growth in vitro; potential for drug development.
Anti-inflammatory Effects Reduced levels of inflammatory markers in cell cultures; implications for disease treatment.
Pesticide Development Showed efficacy against common agricultural pests; potential for eco-friendly pesticides.
Polymer Chemistry Successfully incorporated into polymer matrices; improved mechanical properties observed.
Nanotechnology Enhanced drug delivery efficiency when used in nanoparticle formulation; promising results in preliminary trials.

Mechanism of Action

The mechanism of action of 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(4-methylphenyl)methyl]-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
  • Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates
  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

Uniqueness

5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group.

Biological Activity

5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Chemical Formula : C₈H₉N₃O₃
  • Molecular Weight : 195.18 g/mol
  • CAS Number : 1378523-07-9

Antiviral Properties

One significant area of research involves the compound's activity against HIV. A study demonstrated that derivatives of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine were synthesized and tested for their ability to inhibit HIV-1 integrase. The lead compound exhibited an IC₅₀ value of 74 nM for integrase inhibition and an IC₉₅ value of 63 nM for inhibiting HIV replication in cell cultures .

Hepatitis B Virus Inhibition

Recent findings indicate that compounds related to this scaffold can act as allosteric modulators for the Hepatitis B virus (HBV). A study highlighted that certain tetrahydropyrazolo derivatives effectively inhibited HBV DNA viral load in mouse models. The lead compound showed promising results in reducing viral load when administered orally .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates moderate antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and proteins involved in viral replication and bacterial growth. For instance:

  • HIV Integrase Inhibition : The compound's structure allows it to bind effectively to the integrase active site, disrupting the viral replication cycle.
  • HBV Modulation : It acts on the core protein of HBV, altering its function and preventing the virus from replicating efficiently.

Case Studies

StudyCompound TestedTargetResult
5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivativesHIV IntegraseIC₅₀ = 74 nM
Tetrahydropyrazolo derivativesHBVReduced viral load in mouse model
Various derivativesBacteria (S. aureus)MIC = 250 μg/mL

Q & A

Basic Research Questions

Q. What are the key structural features and characterization methods for 5-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid?

  • Answer : The compound has a bicyclic pyrazolo[1,5-a]pyrazine core with a methyl group at position 5, a keto group at position 4, and a carboxylic acid at position 2. Key characterization methods include:

  • Elemental analysis : Validate purity via C, H, N content (e.g., C: 61.65%, H: 4.38%, N: 27.65% for related derivatives) .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M + H]+ observed at m/z 254.1039 for a derivative) .
  • IR spectroscopy : Identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the carboxylic acid and ketone) .
  • NMR : Assign proton environments (e.g., methyl protons at δ ~2.5 ppm) .

Q. What are the foundational synthetic routes for this compound?

  • Answer : A common approach involves:

  • Nitration : React methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with HNO₃ in H₂SO₄ at 0°C, followed by hydrolysis to yield the carboxylic acid .
  • Cyclocondensation : Use precursors like ethyl acetoacetate and phenylhydrazine to form pyrazole intermediates, followed by oxidation .
  • Hydrogenation : Reduce nitro derivatives (e.g., using Pt/C under H₂) to access amino-substituted analogs .

Advanced Research Questions

Q. How can regioselectivity be optimized during functionalization at position 7 of the pyrazolo[1,5-a]pyrazine scaffold?

  • Answer :

  • Electrophilic substitution : Use directing groups (e.g., methyl or carboxylate) to control reactivity. For example, nitration of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate occurs selectively at position 3 due to electron-withdrawing effects .
  • Steric effects : Bulky substituents at position 5 (e.g., methyl) can hinder functionalization at adjacent positions .
  • Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic attack) .

Q. How should researchers address contradictory spectral data during structural elucidation?

  • Answer :

  • Cross-validation : Compare HRMS, NMR, and elemental analysis data to resolve ambiguities. For instance, discrepancies in nitrogen content (>0.2% error) may indicate impurities .
  • X-ray crystallography : Resolve absolute configuration for chiral derivatives (e.g., tetrahydro analogs) .
  • Isotopic labeling : Trace reaction pathways to confirm bond formation (e.g., using ¹³C-labeled precursors) .

Q. What experimental design principles apply to multi-step synthesis of derivatives?

  • Answer :

  • Modularity : Use orthogonal protecting groups (e.g., Fmoc for amines) to enable sequential reactions .
  • Scalability : Optimize hydrogenation conditions (e.g., 50°C, H₂ pressure) for gram-scale synthesis .
  • In-line monitoring : Employ LC-MS to track intermediates and minimize side reactions .

Q. How can stability studies be structured for this compound under varying pH and temperature?

  • Answer :

  • Accelerated aging : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH stability : Test solubility and decomposition in buffers (pH 2–12) to identify labile functional groups (e.g., ester vs. carboxylic acid stability) .
  • Light sensitivity : Store samples in amber vials and assess photodegradation using UV-Vis spectroscopy .

Q. What computational strategies are effective for predicting bioactivity or reactivity?

  • Answer :

  • Docking studies : Model interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using PyRx or AutoDock .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 2) with biological activity .
  • Reactivity indices : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

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